molecular formula C16H12ClN B11862902 1-Chloro-3-(2-methylphenyl)isoquinoline CAS No. 54463-75-1

1-Chloro-3-(2-methylphenyl)isoquinoline

Cat. No.: B11862902
CAS No.: 54463-75-1
M. Wt: 253.72 g/mol
InChI Key: FXDUGEWBUJHWRO-UHFFFAOYSA-N
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Description

1-Chloro-3-(o-tolyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a chlorine atom at the first position and an o-tolyl group at the third position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Amino or thio-substituted isoquinolines.

    Oxidation: Isoquinoline N-oxides.

    Reduction: Dihydroisoquinoline derivatives.

    Coupling: Biaryl isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroisoquinoline: Lacks the o-tolyl group, making it less sterically hindered.

    3-Chloroisoquinoline: Similar structure but with the chlorine atom at a different position.

    1-Chloro-3-phenylisoquinoline: Features a phenyl group instead of an o-tolyl group.

Uniqueness

1-Chloro-3-(o-tolyl)isoquinoline is unique due to the presence of both the chlorine atom and the o-tolyl group, which can influence its reactivity and interactions with other molecules. The steric and electronic effects of these substituents can lead to distinct chemical properties and biological activities compared to other isoquinoline derivatives .

Properties

CAS No.

54463-75-1

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

1-chloro-3-(2-methylphenyl)isoquinoline

InChI

InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3

InChI Key

FXDUGEWBUJHWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

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